

Comparative Performance Analysis of Absouline in Patient-Derived Organoid Cryopreservation

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Compound of Interest

Compound Name: **Absouline**
Cat. No.: **B1666481**

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This guide provides a detailed comparison of **Absouline**, a novel cryopreservation solution, with a standard, commercially available alternative (CryoStor CS10). The following sections present supporting experimental data, detailed protocols, and visual diagrams to offer an objective assessment for researchers, scientists, and drug development professionals working with patient-derived organoids (PDOs).

Quantitative Performance Metrics

The performance of **Absouline** was benchmarked against CryoStor CS10 across several key indicators critical for successful PDO biobanking and downstream applications. All experiments were conducted using colorectal cancer (CRC) PDO lines.

Table 1: Post-Thaw Viability and Recovery

Metric	Absouline	CryoStor CS10
Immediate Post-Thaw Viability (%)	92.5 ± 2.1	85.3 ± 3.4
Organoid Formation Efficiency (%)	85.7 ± 4.5	72.1 ± 5.8
Time to First Passage (Days)	7 ± 1	10 ± 2

Table 2: Functional and Phenotypic Stability

Metric	Absouline	CryoStor CS10
ATP Content (Relative Luminescence Units)	1.2×10^6	0.8×10^6
Lgr5+ Stem Cell Population (%)	45.2 ± 3.9	30.5 ± 4.2
CDX2 Expression (Fold Change)	0.95	0.75

Experimental Protocols

Cryopreservation of Patient-Derived Organoids

- Preparation: Culture established PDOs in 24-well plates until they reach a diameter of 500-1000 μm .
- Harvesting: Remove the culture medium and add 1 ml of ice-cold Cell Recovery Solution. Mechanically disrupt the Matrigel by pipetting.
- Washing: Transfer the organoid suspension to a 15 ml conical tube and centrifuge at 300 $\times g$ for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 5 ml of ice-cold basal medium.
- Resuspension in Cryopreservation Medium: Centrifuge again, discard the supernatant, and resuspend the organoid pellet in either **Absouline** or CryoStor CS10 at a concentration of approximately 100 organoids per 1 ml of solution.
- Freezing: Aliquot the organoid suspension into cryovials and place them in a controlled-rate freezing container. Store at -80°C for 24 hours before transferring to liquid nitrogen for long-term storage.

Thawing and Reculturing of Cryopreserved PDOs

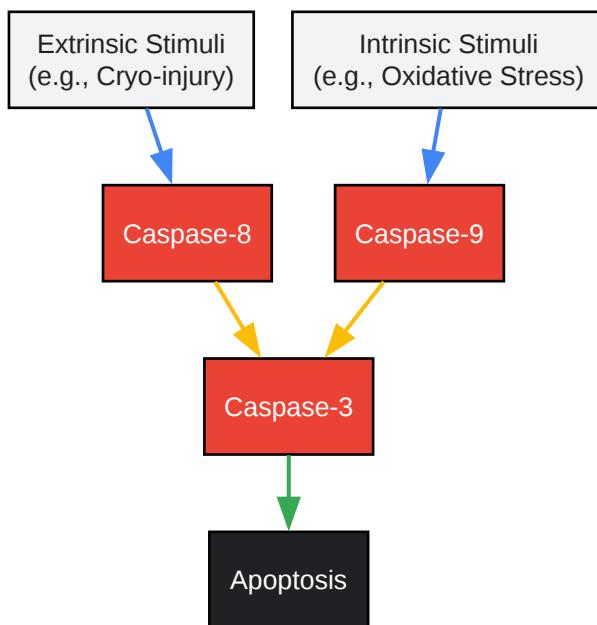
- Rapid Thawing: Retrieve a cryovial from liquid nitrogen and warm it in a 37°C water bath until a small ice crystal remains.

- Washing: Transfer the contents to a 15 ml conical tube containing 10 ml of warm basal medium. Centrifuge at 300 x g for 5 minutes.
- Plating: Discard the supernatant and resuspend the organoid pellet in fresh Matrigel. Plate 50 μ l droplets into a 24-well plate.
- Culture: After polymerization of the Matrigel, add 500 μ l of complete growth medium to each well. Culture at 37°C and 5% CO₂.

Visual Documentation

Signaling Pathway: Caspase-Mediated Apoptosis

Cryopreservation can induce cellular stress, potentially leading to apoptosis. The diagram below illustrates the caspase cascade, a key pathway in programmed cell death. Efficient cryopreservation with solutions like **Absouline** aims to minimize the activation of this pathway.

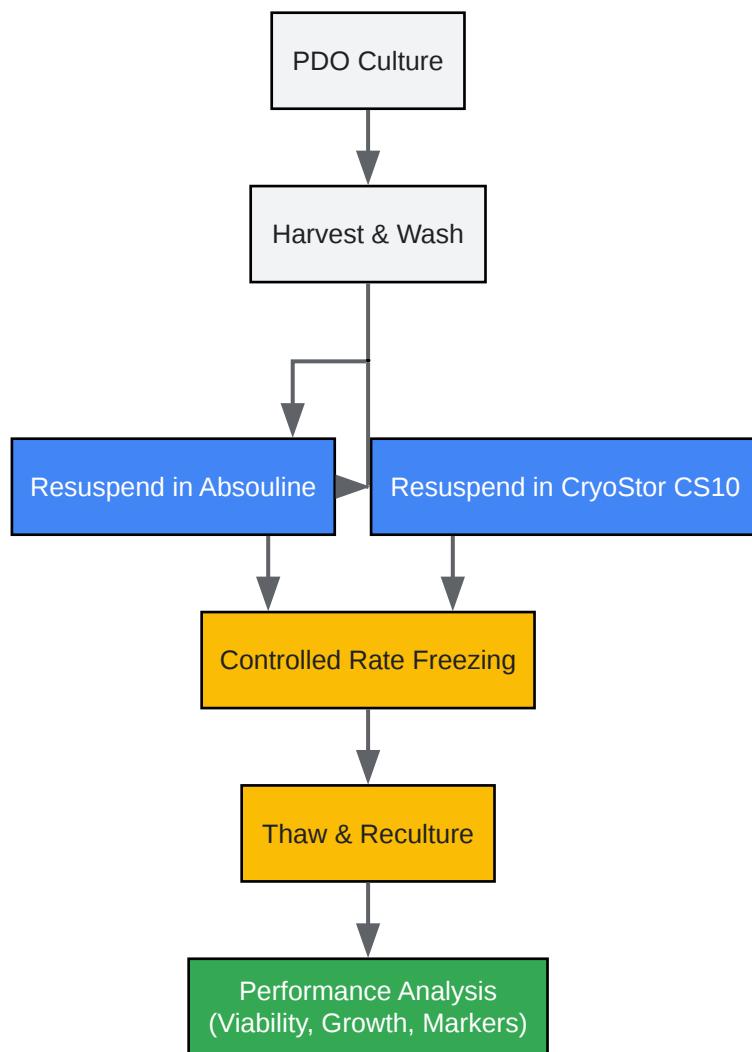


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Caspase signaling cascade in apoptosis.

Experimental Workflow: PDO Cryopreservation and Analysis

The following workflow outlines the key steps in the comparative analysis of **Absouline** and its alternative.



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Workflow for cryopreservation performance analysis.

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